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Compound of Interest

Compound Name: Lipoamido-PEG3-OH

Cat. No.: B608587 Get Quote

An in-depth examination of the structure, properties, and applications of the Lipoamido-PEG3-
OH linker in advanced drug development, including its role in Proteolysis Targeting Chimeras

(PROTACs) and nanoparticle-based drug delivery systems.

Introduction: The Pivotal Role of Linkers in Modern
Therapeutics
In the landscape of advanced therapeutics, the linker molecule, though often overlooked, plays

a critical role in the efficacy and safety of targeted therapies. These molecular bridges connect

a targeting moiety to a therapeutic payload, ensuring stability in circulation and enabling

controlled release at the site of action. Lipoamido-PEG3-OH has emerged as a versatile linker,

particularly in the rapidly evolving fields of Proteolysis Targeting Chimeras (PROTACs) and

nanoparticle drug delivery. Its unique combination of a lipoamide anchor, a hydrophilic

polyethylene glycol (PEG) spacer, and a reactive hydroxyl group provides a powerful tool for

researchers and drug developers. This technical guide delves into the core attributes of the

Lipoamido-PEG3-OH linker, providing a comprehensive resource for its application in the

development of next-generation therapeutics.

Core Properties of Lipoamido-PEG3-OH
Lipoamido-PEG3-OH is a heterobifunctional linker characterized by three key components: a

lipoamide group, a tri-ethylene glycol (PEG3) spacer, and a terminal hydroxyl group.[1][2][3]
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Structural and Physicochemical Data
The fundamental properties of Lipoamido-PEG3-OH are summarized in the table below,

compiled from various suppliers and technical data sheets.[1][2][3][4][5][6]

Property Value

Chemical Name
5-(1,2-dithiolan-3-yl)-N-(2-(2-(2-

hydroxyethoxy)ethoxy)ethyl)pentanamide

Molecular Formula C16H31NO5S2

Molecular Weight 381.55 g/mol

CAS Number 1342764-64-0

Appearance Solid powder or viscous liquid

Purity Typically ≥95%

Solubility
Soluble in water and polar organic solvents

(e.g., DMSO, DMF)

Storage
Recommended at -20°C under inert gas to

prevent degradation

Key Functional Moieties
Lipoamide Group: This cyclic disulfide moiety serves as a robust anchor for conjugation to

various surfaces, most notably gold nanoparticles, through dative bonds between the sulfur

atoms and the gold surface.[3] It can also interact with thiol groups on proteins and other

biomolecules.[1]

PEG3 Spacer: The tri-ethylene glycol chain is a short, hydrophilic spacer that imparts several

beneficial properties. It enhances the aqueous solubility of the entire molecule and any

conjugate it is a part of.[2] The flexibility of the PEG chain is also crucial in applications like

PROTACs, where it allows for the optimal orientation of the two ends of the chimera to

facilitate the formation of a productive ternary complex.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b608587?utm_src=pdf-body
https://www.benchchem.com/product/b608587
https://broadpharm.com/product/bp-22524
https://www.xcessbio.com/products/m24628
https://www.ambeed.cn/products/LIpoamido-peg3-alcohol.html
https://m.chemicalbook.com/ChemicalProductProperty_CN_CB03062517.htm
https://www.lookchem.com/404.htm
https://www.xcessbio.com/products/m24628
https://www.benchchem.com/product/b608587
https://broadpharm.com/product/bp-22524
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608587?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Terminal Hydroxyl Group: The primary alcohol at the terminus of the PEG chain provides a

reactive handle for a wide range of conjugation chemistries.[2] It can be readily activated or

modified to couple with a variety of functional groups on target protein ligands, E3 ligase

ligands, or other molecules of interest.

Applications in Proteolysis Targeting Chimeras
(PROTACs)
PROTACs are innovative heterobifunctional molecules that co-opt the cell's natural protein

degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target

proteins. A PROTAC consists of a ligand that binds to the target protein and another that

recruits an E3 ubiquitin ligase, connected by a linker. The Lipoamido-PEG3-OH linker is a

valuable tool in the design and synthesis of PROTACs.[3][4]

Role in Ternary Complex Formation
The linker is not merely a passive spacer in a PROTAC; its length and composition are critical

determinants of the stability and geometry of the ternary complex formed between the target

protein, the PROTAC, and the E3 ligase. An optimally configured ternary complex is essential

for efficient ubiquitination and subsequent degradation of the target protein. The PEG3 chain of

Lipoamido-PEG3-OH provides the necessary flexibility and length to facilitate this crucial

interaction.

PROTAC Synthesis Workflow
The synthesis of a PROTAC using Lipoamido-PEG3-OH typically involves a multi-step

process. The terminal hydroxyl group is first activated to enable coupling with a ligand for the

protein of interest.

General Workflow for PROTAC Synthesis

Experimental Protocol: Activation of Lipoamido-PEG3-
OH and Conjugation
The following is a generalized protocol for the activation of the terminal hydroxyl group of

Lipoamido-PEG3-OH via mesylation and subsequent conjugation to an amine-containing

protein of interest (POI) ligand.
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Materials:

Lipoamido-PEG3-OH

Methanesulfonyl chloride (MsCl)

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Anhydrous Dichloromethane (DCM)

Amine-containing POI ligand

Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Procedure:

Activation (Mesylation):

Dissolve Lipoamido-PEG3-OH (1 equivalent) and TEA or DIPEA (1.5 equivalents) in

anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

Cool the solution to 0°C in an ice bath.

Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution.

Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium

bicarbonate.
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Extract the aqueous layer with DCM.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter,

and concentrate under reduced pressure to yield the crude Lipoamido-PEG3-OMs.

Purify the crude product by column chromatography on silica gel.

Conjugation to POI Ligand:

Dissolve the amine-containing POI ligand (1 equivalent) and the purified Lipoamido-PEG3-

OMs (1.2 equivalents) in anhydrous DMF or ACN under an inert atmosphere.

Add DIPEA (2-3 equivalents) to the reaction mixture.

Stir the reaction at room temperature or heat gently (e.g., 50°C) to drive the reaction to

completion.

Monitor the reaction progress by LC-MS.

Once the starting materials are consumed, concentrate the reaction mixture under

reduced pressure.

The crude PROTAC is now ready for purification, typically by preparative HPLC.

Application in Nanoparticle-Based Drug Delivery
The lipoamide moiety of Lipoamido-PEG3-OH makes it an excellent choice for the

functionalization of gold nanoparticles (AuNPs), creating a stable and biocompatible drug

delivery platform.[3] The PEG spacer provides a hydrophilic shield that can improve the stability

of the nanoparticles in biological fluids and reduce non-specific protein adsorption.

Nanoparticle Functionalization Workflow
The process of functionalizing gold nanoparticles with Lipoamido-PEG3-OH is a

straightforward and robust method for creating targeted drug delivery vehicles.
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Workflow for Gold Nanoparticle Functionalization
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Functionalized
Nanoparticles

Saturation with
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Workflow for Gold Nanoparticle Functionalization

Experimental Protocol: Functionalization of Gold
Nanoparticles
The following protocol is adapted from a study by Sacchi et al. for the functionalization of gold

nanoparticles.

Materials:

Colloidal gold nanoparticles (e.g., 25 nm)

Lipoamido-PEG3-OH (or a pre-conjugated derivative)

5 mM Sodium phosphate buffer, pH 7.4

Sodium hydroxide for pH adjustment

0.5% Human Serum Albumin (HSA) solution

Centrifuge capable of at least 13,000 x g

Procedure:

Adjust the pH of the colloidal gold solution to approximately 7.5 with sodium hydroxide.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b608587?utm_src=pdf-body-img
https://www.benchchem.com/product/b608587?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608587?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add the Lipoamido-PEG3-OH (or its conjugate) dissolved in 5 mM sodium phosphate buffer

(pH 7.4) to the gold nanoparticle solution.

Incubate the mixture at room temperature for 2 hours with gentle shaking.

To saturate the nanoparticle surface and prevent aggregation, add the 0.5% HSA solution in

aliquots and incubate for an additional 10-15 minutes at room temperature.

Centrifuge the mixture at 13,000 x g for 15-30 minutes to pellet the functionalized

nanoparticles.

Carefully remove the supernatant and resuspend the pellet in a suitable buffer (e.g., 5 mM

sodium phosphate buffer, pH 7.3, containing 0.05% HSA).

Repeat the centrifugation and washing steps two more times to ensure the removal of any

unbound linker or protein.

The final purified functionalized nanoparticles can be stored at 4°C for further use.

Comparative Analysis with Other PEG Linkers
The choice of linker length is a critical parameter in drug design. While Lipoamido-PEG3-OH
is a popular choice, variations with different PEG chain lengths are also available.
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Linker
Molecular Weight (
g/mol )

Key Structural
Difference

Potential
Application
Advantage

Lipoamido-PEG2-OH 337.50
Shorter PEG chain (2

ethylene glycol units)

May be optimal for

ternary complexes

requiring closer

proximity of the two

ligands, potentially

reducing steric bulk.[1]

Lipoamido-PEG3-OH 381.55
Three ethylene glycol

units

A versatile balance of

flexibility and length,

suitable for a wide

range of applications.

Lipoamido-PEG-azide 406.56 (for PEG3)
Terminal azide group

instead of hydroxyl

Enables "click

chemistry"

conjugation (e.g., with

alkyne-modified

molecules), offering

high efficiency and

specificity.[1]

The optimal PEG linker length is highly dependent on the specific target protein and E3 ligase

pair in PROTAC design, as well as the desired physicochemical properties of the final

conjugate. Empirical testing is often required to determine the ideal linker for a given

application.

Conclusion
The Lipoamido-PEG3-OH linker is a powerful and versatile tool in the arsenal of drug

development professionals. Its well-defined structure, featuring a robust anchoring group, a

biocompatible and solubilizing spacer, and a reactive handle for conjugation, makes it suitable

for a range of advanced therapeutic applications. From the rational design of potent PROTACs

to the construction of stable and targeted nanoparticle drug delivery systems, Lipoamido-
PEG3-OH offers a reliable and adaptable platform for innovation. This guide has provided a
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comprehensive overview of its properties, applications, and relevant experimental protocols to

aid researchers in harnessing the full potential of this valuable molecular entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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